DL-Pyroglutamic acid
Overview
Description
Pidolic acid, also known as pyroglutamic acid, is a naturally occurring amino acid derivative. It is formed by the cyclization of glutamic acid or glutamine, resulting in a lactam structure. Pidolic acid is found in various tissues, including the brain, skin, and bone matrix. It plays a role in several biological processes and is used in various applications, including dietary supplements and cosmetics .
Mechanism of Action
Target of Action
DL-Pyroglutamic acid, a cyclized form of glutamic acid, is a racemic mixture of the D-glutamate metabolite D-pyroglutamic acid and the L-glutamate and L-glutamine metabolite L-pyroglutamic acid . It primarily targets the γ-aminobutyric acid (GABA) transaminase , an enzyme that breaks down GABA, a crucial neurotransmitter in the central nervous system .
Mode of Action
This compound acts as a possible inhibitor of GABA transaminase . By inhibiting this enzyme, this compound increases the amount of GABA in the system. This increase in GABA can lead to antiepileptic effects, as GABA is known to inhibit nerve transmission in the brain, calming nervous activity .
Biochemical Pathways
This compound is involved in the glutathione cycle . It is a metabolite in this cycle and is converted to glutamate by the enzyme 5-oxoprolinase . It is also formed during the later stages of protein biosynthesis at the terminal phases of translation or as a post-translational event .
Pharmacokinetics
It is known that this compound can be formed by heating glutamic acid at 180 °c, which results in the loss of a molecule of water .
Result of Action
This compound has been found to have several effects in animal models. For instance, a this compound-magnesium complex decreases immobility time in the forced swim test and increases the latency to paw withdrawal in the hot plate test in rats . It has also been used as a building block in the synthesis of GABA peptides with antinociceptive (pain-blocking) activity in rats .
Biochemical Analysis
Biochemical Properties
DL-Pyroglutamic acid plays a significant role in biochemical reactions. It is a metabolite in the glutathione cycle that is converted to glutamate by 5-oxoprolinase . It interacts with various enzymes, proteins, and other biomolecules. For instance, N-terminal glutamic acid and glutamine residues can spontaneously cyclize to become pyroglutamate, or enzymatically converted by glutaminyl cyclases .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. It influences cell function by acting to oppose the action of glutamate, including in the brain . It also has been associated with the prevention of neuropathy, tumor formation, and metastasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It forms an internal amide bond which produces unique properties for this common amino acid . This internal linkage is neutral and functionally acts as an amide . The basic electron pair of nitrogen -I is in resonance with and attracted toward carbon -5 by the presence of the double-bonded oxygen .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found to have anti-diabetic effects in type 2 diabetic Goto-Kakizaki rats and KK-Ay mice by measuring glucose tolerance and other markers of diabetes
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to reduce oral glucose tolerance and serum insulin levels in both Goto-Kakizaki rats and KK-Ay mice
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a metabolite in the glutathione cycle and is converted to glutamate by 5-oxoprolinase It interacts with various enzymes and cofactors in these pathways
Preparation Methods
Pidolic acid can be synthesized through the cyclization of glutamic acid. This process involves heating glutamic acid at 180°C, which results in the loss of a water molecule and the formation of the lactam ring . Industrial production methods may involve enzymatic conversion using γ-glutamyl cyclotransferase, which converts glutathione to pidolic acid .
Chemical Reactions Analysis
Pidolic acid undergoes several types of chemical reactions, including:
Oxidation: Pidolic acid can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert pidolic acid to other derivatives.
Substitution: Pidolic acid can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pidolic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various compounds.
Biology: Studied for its role in the glutathione cycle and its effects on glutamate storage.
Medicine: Investigated for its potential cognitive and memory enhancement properties, although more research is needed to confirm these effects.
Industry: Used in skin and hair conditioning agents due to its humectant properties
Comparison with Similar Compounds
Pidolic acid is similar to other amino acid derivatives, such as proline and 2-pyrrolidone. its unique lactam structure and role in the glutathione cycle distinguish it from these compounds. Similar compounds include:
Proline: An amino acid involved in protein synthesis.
2-Pyrrolidone: A lactam used in the synthesis of various chemicals
Pidolic acid’s unique properties, such as its role in glutamate storage and its humectant characteristics, make it a valuable compound in various applications.
Properties
IUPAC Name |
(2S)-5-oxopyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHCTXKNWHHXJC-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046260 | |
Record name | Pidolic acid | |
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Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
Record name | L-Pyroglutamic acid | |
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Record name | Pyroglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |
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Solubility |
>19.4 [ug/mL] (The mean of the results at pH 7.4), 476.0 mg/mL at 13 °C | |
Record name | SID57260135 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Pidolic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03088 | |
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Record name | Pyroglutamic acid | |
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Mechanism of Action |
Pidolic acid is an endogenous amino acid derivative where the free amino group of glutamic acid or glutamine cyclizes to generate a lactam. Subsequently it is also a metabolite in the glutathione cycle that is converted to glutamate by the enzyme 5-oxoprolinase. Moreover, N-terminal glutamic acid and glutamine residues can either spontaneously cyclize to become pidolic acid, or be enzymatically transformed by glutaminyl cyclases. In particular, this is ultimately a form of N-termini that is a challenge for N-terminal sequencing using Edman chemistry, which necessitates a free primary amino group that is not present in pidolic acid. Pyroglutamate aminopeptidase can restore a free N-terminus by cleaving off the pyroglutamate residue, however. Additionally, pidolic acid and certain pidolic acid salts like calcium, magnesium, and potassium pidolic acid are sometimes used as skin or hair conditioning agents because of their humectant effects. In such humectant formulations, hydrophilic amine, hydroxyl, or even carboxyl groups possess high affinities for forming hydrogen bonds with molecules of water, allowing the hygroscopic formulations to attract and retain moisture in the air nearby through absorption, therefore drawing the water vapor into the formulation. | |
Record name | Pidolic acid | |
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CAS No. |
98-79-3 | |
Record name | L-Pyroglutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-79-3 | |
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Record name | Pidolic acid [INN:BAN] | |
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Record name | Pidolic acid | |
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Record name | Pidolic acid | |
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Record name | Pidolic acid | |
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Record name | Pidolic acid | |
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Record name | PIDOLIC ACID | |
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Record name | Pyroglutamic acid | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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